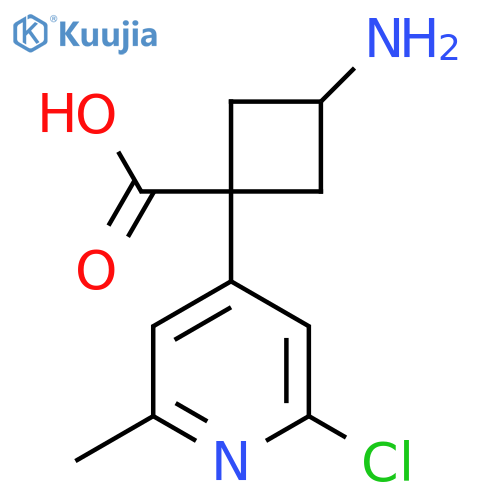Cas no 2229256-71-5 (3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid)

2229256-71-5 structure
商品名:3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid
- EN300-1996110
- 2229256-71-5
-
- インチ: 1S/C11H13ClN2O2/c1-6-2-7(3-9(12)14-6)11(10(15)16)4-8(13)5-11/h2-3,8H,4-5,13H2,1H3,(H,15,16)
- InChIKey: VEFZLRLDFIUFHC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)C1(C(=O)O)CC(C1)N
計算された属性
- せいみつぶんしりょう: 240.0665554g/mol
- どういたいしつりょう: 240.0665554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 76.2Ų
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996110-2.5g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 2.5g |
$3611.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-5.0g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 5g |
$5345.0 | 2023-05-31 | ||
| Enamine | EN300-1996110-0.5g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 0.5g |
$1770.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-10g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 10g |
$7927.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-5g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 5g |
$5345.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-0.05g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 0.05g |
$1549.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-0.1g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 0.1g |
$1623.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-0.25g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 0.25g |
$1696.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-1g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 1g |
$1844.0 | 2023-09-16 | ||
| Enamine | EN300-1996110-1.0g |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid |
2229256-71-5 | 1g |
$1844.0 | 2023-05-31 |
3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
2229256-71-5 (3-amino-1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carboxylic acid) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
